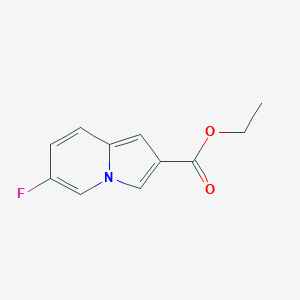

Ethyl 6-fluoroindolizine-2-carboxylate

Descripción general

Descripción

Molecular Structure Analysis

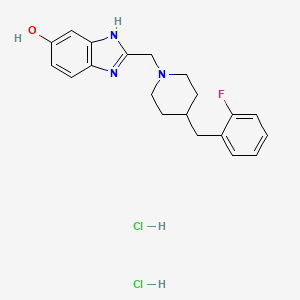

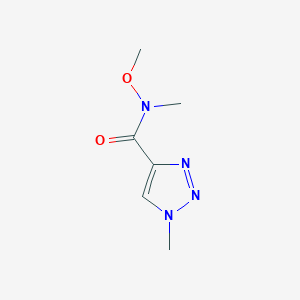

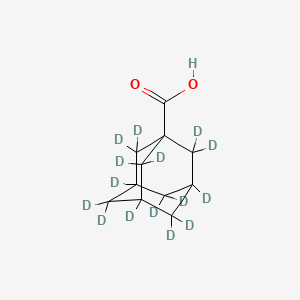

The molecular formula of EFIC is C11H10FNO2. The structure of EFIC and similar compounds can be determined by single crystal X-ray diffraction analysis and optimized using density functional theory (DFT) using B3LYP function and 6-311+G(2d,p) basis set .Chemical Reactions Analysis

The enzymatic pathways introduced for the synthesis of fluorinated compounds like EFIC involve two main strategies: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis for Larvicidal Activity

One study focuses on the microwave-assisted synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates. The research highlights the efficiency of this synthesis method and the larvicidal activity of the produced compounds against Anopheles arabiensis, suggesting potential applications in mosquito control (Chandrashekharappa et al., 2018).

Phosphine-Catalyzed Annulation

Another paper reports a phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This study underscores the regioselective synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the compound's versatility in organic synthesis (Zhu et al., 2003).

Immunomodulatory and Anticancer Activities

Research on ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate reveals its potential for immunomodulatory and anticancer activities. The study presents significant inhibitors of LPS-stimulated NO generation, indicating the compound's promise in medical research and drug development (Abdel-Aziz et al., 2009).

Novel Synthetic Approaches

Further studies introduce novel synthetic approaches to derivatives of ethyl 6-fluoroindolizine-2-carboxylate, exploring their applications in creating new pharmaceuticals and agrochemicals. These include one-pot synthesis methods and the development of compounds with antimicrobial properties (Klintworth et al., 2021).

Antimicrobial Agent Development

An additional study describes the synthesis and antimicrobial evaluation of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate derivatives. This research suggests the potential of these compounds in developing new antimicrobial agents (Abdel-Mohsen, 2014).

Direcciones Futuras

While specific future directions for EFIC are not mentioned in the available literature, the field of fluorinated compounds is a dynamic area of research. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . This suggests potential future directions in the development and application of EFIC and similar compounds.

Propiedades

IUPAC Name |

ethyl 6-fluoroindolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEPXWFQLSSPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

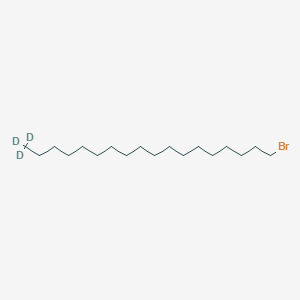

![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)